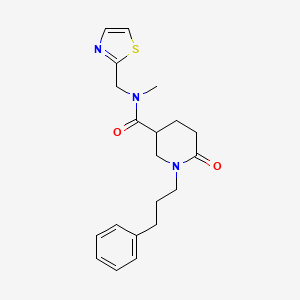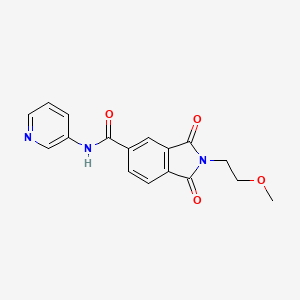![molecular formula C16H20N2O4S2 B5152040 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that incorporate various functional groups to achieve the desired compound. For example, the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide as an intermediary for homologating alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds illustrates the complexity of these synthesis procedures (Beney, Mariotte, & Boumendjel, 1998). Additionally, the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from carbamoylsilane and N-sulfonylimines underlines the innovative approaches in creating sulfonamide-based compounds (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds and their derivatives is critical for understanding their chemical behavior and potential applications. Studies like the characterization of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide highlight the importance of spectroscopic techniques like 1H NMR and EI-MS in establishing compound structures, which lay the foundation for further chemical and biological studies (Fatima et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds engage in a variety of chemical reactions, contributing to their versatile applications. The synthesis and reactivity of these compounds, such as the addition of a carbamoylsilane to N-sulfonylimines to form α-(N-sulfonyl)amino derivatives, demonstrate the chemical versatility and potential for creating biologically active molecules (Liu, Guo, & Chen, 2015).
Mecanismo De Acción
Target of Action
The primary target of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This disruption leads to a decrease in ATP production, as the electron transport chain plays a crucial role in ATP synthesis .
Pharmacokinetics
The compound’s bioavailability is suggested by its efficacy in in vivo models .
Result of Action
The inhibition of the bc1-aa3-type cytochrome c oxidase complex by N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide leads to a disruption in the oxygen-dependent respiration process. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cells .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWUOSAUXHTLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)

![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)